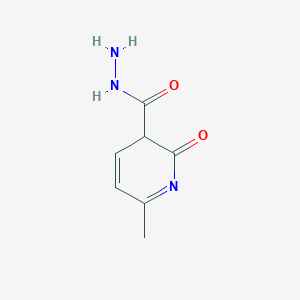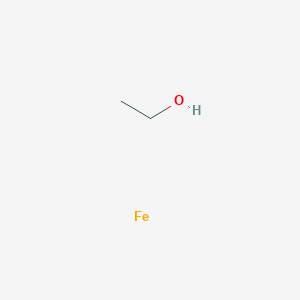
(S)-N-((R)-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a fluorophenyl group, a propyl chain, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-1-(2-Fluorophenyl)propan-1-amine and 2-methylpropane-2-sulfinyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction reactions can convert the sulfinamide group to a sulfide or amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfonamide derivatives.
Reduction: Sulfide or amine derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
(S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the sulfinamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(2-Fluorophenyl)propan-1-amine
- 2-Methylpropane-2-sulfinyl chloride
- (S)-N-(®-1-(2-Chlorophenyl)propyl)-2-methylpropane-2-sulfinamide
Uniqueness
(S)-N-(®-1-(2-Fluorophenyl)propyl)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in research and development.
Properties
Molecular Formula |
C13H20FNOS |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
N-[(1R)-1-(2-fluorophenyl)propyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C13H20FNOS/c1-5-12(15-17(16)13(2,3)4)10-8-6-7-9-11(10)14/h6-9,12,15H,5H2,1-4H3/t12-,17?/m1/s1 |
InChI Key |
SRJHUEXDSGNAHX-MTATWXBHSA-N |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1F)NS(=O)C(C)(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1F)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(trifluoromethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12333665.png)
![(2E)-2-[[2-(trifluoromethyl)phenyl]methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B12333669.png)

![2-[(Azidoacetyl)amino]-2-deoxy-D-galactose](/img/structure/B12333678.png)
![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-hydroxy-6-phenyl-](/img/structure/B12333681.png)

![2-Amino-3-{[(furan-2-yl)methylidene]amino}but-2-enedinitrile](/img/structure/B12333689.png)
![2,3,4-pentanetrione 3-{N-[3-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B12333695.png)

![N'-[imino(3-pyridinyl)methyl]-2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbohydrazide](/img/structure/B12333717.png)
![(S)-N-[(1E)-(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B12333718.png)



